molecular formula C18H21N5O2S B4838423 Ethyl 4-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate

Ethyl 4-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate

Cat. No.: B4838423
M. Wt: 371.5 g/mol
InChI Key: HWAAWKQGWOQDOC-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core (ethyl 4-aminobenzoate) modified at the 4-amino position by a thioxomethyl group linked to a 4-pyrimidin-2-ylpiperazine moiety. This structure combines a heterocyclic piperazine ring with a pyrimidine substituent, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(4-pyrimidin-2-ylpiperazine-1-carbothioyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-2-25-16(24)14-4-6-15(7-5-14)21-18(26)23-12-10-22(11-13-23)17-19-8-3-9-20-17/h3-9H,2,10-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAAWKQGWOQDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-pyrimidin-2-ylpiperazine: This intermediate can be synthesized by reacting pyrimidine with piperazine under controlled conditions.

    Formation of the thioxomethyl group: This involves the reaction of the 4-pyrimidin-2-ylpiperazine with a suitable thioxomethylating agent.

    Coupling with ethyl 4-aminobenzoate: The final step involves coupling the thioxomethylated intermediate with ethyl 4-aminobenzoate under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioxomethyl group is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

(i) Ethyl 4-[(Ethylcarbamothioyl)amino]benzoate ()

  • Structure : Substituted with an ethylcarbamothioyl (-NH-C(=S)-NHEt) group.
  • Key Differences : Lacks the piperazine and pyrimidine heterocycles present in the target compound. The ethyl group is smaller and less polar, likely reducing solubility in aqueous media compared to the target’s piperazinyl-pyrimidine moiety.
  • Implications : Simpler structure may limit binding specificity in biological systems compared to the target compound’s heterocyclic features .

(ii) Ethyl 4-({[(4-Oxo-6-propyl-1,4-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate ()

  • Structure : Contains a 4-oxo-6-propylpyrimidine-2-ylsulfanylacetyl group.
  • Key Differences : The pyrimidine ring here is substituted with a propyl group and a keto oxygen, contrasting with the target’s unsubstituted pyrimidin-2-ylpiperazine. The thioether (-S-) linkage differs from the thio-urea (-NH-C(=S)-) in the target.
  • Implications : The keto group may enhance hydrogen-bonding capacity, while the propyl chain introduces hydrophobicity. These features could alter solubility and reactivity relative to the target compound .

(iii) Ethyl 4-[(Butanoylcarbamothioyl)amino]benzoate ()

  • Structure: Features a butanoylcarbamothioyl (-NH-C(=S)-NH-CO-C3H7) group.
  • Key Differences: The butanoyl substituent introduces a longer alkyl chain compared to the target’s piperazinyl-pyrimidine.
  • Implications : Enhanced lipophilicity may improve membrane permeability but reduce water solubility .

(iv) Ethyl 4-(2-Amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate ()

  • Structure: Piperazine ring is directly attached to a 2-amino-6-chloropyrimidine group.
  • Key Differences: While both compounds include pyrimidine and piperazine, the target compound links these via a thioxomethylamino bridge, whereas this analog connects pyrimidine directly to piperazine. The chloro substituent may confer electrophilic reactivity.
  • Implications : The absence of a thio-urea bridge in this compound could reduce metal-binding capacity compared to the target .

(v) Ethyl 4-(Dimethylamino)benzoate ()

  • Structure: Substituted with a dimethylamino (-NMe2) group.
  • Key Differences : Lacks sulfur-containing functional groups and heterocycles.
  • Implications: Demonstrated higher reactivity in resin polymerization compared to methacrylate-based amines, suggesting that amino substituents on the benzoate core significantly influence chemical reactivity .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Implications
Ethyl 4-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate (Target) C₁₉H₂₂N₆O₂S 406.48 g/mol 4-Pyrimidin-2-ylpiperazine, thio-urea Potential for H-bonding, metal coordination
Ethyl 4-[(Ethylcarbamothioyl)amino]benzoate () C₁₂H₁₆N₂O₂S 252.33 g/mol Ethylcarbamothioyl Lower polarity, reduced solubility
Ethyl 4-({[(4-oxo-6-propylpyrimidin-2-yl)thio]acetyl}amino)benzoate () C₁₈H₂₂N₄O₄S 390.45 g/mol 4-Oxo-6-propylpyrimidine, thioether Enhanced H-bonding, hydrophobic propyl chain
Ethyl 4-[(Butanoylcarbamothioyl)amino]benzoate () C₁₄H₁₈N₂O₃S 294.37 g/mol Butanoylcarbamothioyl High lipophilicity
Ethyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate () C₁₂H₁₆ClN₅O₂ 313.75 g/mol 2-Amino-6-chloropyrimidine, piperazine Electrophilic chloro substituent
Ethyl 4-(dimethylamino)benzoate () C₁₁H₁₅NO₂ 193.24 g/mol Dimethylamino High reactivity in polymerization

Research Findings and Implications

  • However, this may vary with pH, as piperazine is a weak base.
  • Biological Interactions : The thio-urea bridge in the target compound could enable interactions with metal ions or biological targets, a feature absent in compounds with simple thioethers or alkyl chains .
  • Synthetic Applications: highlights that dimethylamino-substituted benzoates exhibit superior reactivity in resin systems, suggesting that the target compound’s amino-thioxomethyl group may also influence reaction kinetics in polymer chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate
Reactant of Route 2
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Ethyl 4-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate

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